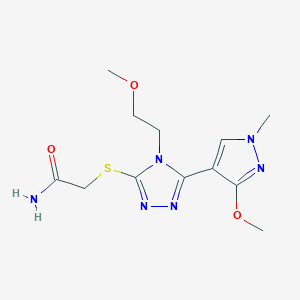

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

This compound features a 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4 and a 3-methoxy-1-methylpyrazole moiety at position 3. Its molecular formula is C₁₂H₁₇N₅O₃S, with a molecular weight of 311.36 g/mol. The synthetic route typically involves nucleophilic substitution reactions, with structural confirmation via IR spectroscopy, elemental analysis, and chromatography .

Properties

IUPAC Name |

2-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O3S/c1-17-6-8(11(16-17)21-3)10-14-15-12(22-7-9(13)19)18(10)4-5-20-2/h6H,4-5,7H2,1-3H3,(H2,13,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYAEAHUMNBVBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a novel thioacetamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of antiviral , antimicrobial , and anticancer research. This article reviews the synthesis, biological activity, and research findings related to this compound.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structure includes a triazole ring, a pyrazole moiety, and a thioacetamide functional group, which are significant for its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole and pyrazole rings followed by the introduction of the thioacetamide group. The synthetic routes often utilize various reagents such as isothiocyanates and hydrazine derivatives.

Antiviral Activity

Research has indicated that compounds containing triazole and pyrazole rings exhibit significant antiviral properties. For instance, derivatives similar to this compound have shown activity against viruses such as HIV and influenza , attributed to their ability to inhibit viral replication through interference with viral enzymes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Studies demonstrated that it possesses effective antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

In vitro studies have shown that this compound exhibits promising anticancer effects against several cancer cell lines. For example, it has been tested against human colon cancer (HCT116) cells and demonstrated an IC50 value of approximately 18.76 μM . Molecular docking studies suggest that it may act by inhibiting specific kinases involved in cancer cell proliferation .

Case Studies

The biological activity of this compound can be attributed to:

- Inhibition of Enzymatic Activity : The triazole moiety is known to interfere with enzyme functions critical for viral replication and bacterial growth.

- Cell Cycle Arrest : In cancer cells, it may induce apoptosis through pathways involving cell cycle regulation.

- Antioxidant Properties : Some derivatives have shown potential in reducing oxidative stress within cells.

Scientific Research Applications

Structural Characteristics

This compound falls under the category of thioacetamides and features several functional groups, including:

- Thioether group : Influences the compound's reactivity and biological activity.

- Triazole ring : Known for its diverse biological activities, including antifungal and anticancer properties.

- Methoxy groups : These can enhance solubility and bioavailability.

Anticancer Activity

Research has indicated that triazole derivatives exhibit promising anticancer properties. Studies on similar compounds have shown their ability to inhibit cancer cell growth by interfering with cellular signaling pathways. For instance, compounds with triazole moieties have been reported to exhibit cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells .

Anticonvulsant Properties

The anticonvulsant activity of thioacetamide derivatives has been documented, with mechanisms involving voltage-gated sodium channel inhibition. This suggests that 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide may also possess similar anticonvulsant effects, making it a candidate for further pharmacological investigation .

Antifungal and Antibacterial Potential

Compounds containing thioether and triazole structures have demonstrated antifungal and antibacterial activities. The unique structural features of this compound may contribute to its effectiveness against various pathogens. Research indicates that modifications in these compounds can significantly enhance their antimicrobial efficacy .

Agrochemical Applications

The structural complexity of this compound suggests potential applications in agrochemicals. Compounds with similar frameworks have been explored for their ability to act as fungicides or herbicides due to their ability to interfere with metabolic processes in plants or fungi.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Formation of the thioether linkage : This is crucial for establishing the core structure.

- Cyclization reactions : These are often employed to form the triazole ring.

- Characterization techniques : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are used to confirm the structure and purity of the synthesized compound.

Case Study 1: Anticancer Efficacy

A study investigated a series of 1,2,4-triazole derivatives for their anticancer activity against HCT116 colon cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity. The mechanism was linked to apoptosis induction via mitochondrial pathways .

Case Study 2: Antifungal Screening

In another study focused on thioacetamides, compounds were screened against various fungal strains. Results showed that some derivatives had comparable efficacy to established antifungal agents like bifonazole, indicating their potential as new antifungal candidates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on Pyrazole and Triazole Moieties

CAS 28814-40-6 (Parchem Chemicals)

- Structure : 5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

- Formula : C₁₂H₁₉N₅O₂S

- Key Differences :

- Pyrazole substituents: 3-ethoxy and 1-ethyl (vs. 3-methoxy and 1-methyl in the target compound).

- Thiol group instead of acetamide.

- The thiol group may enhance metal-binding capacity but reduce metabolic stability .

N'-Substituted Acetohydrazides (Safonov, 2020)

- Structure : 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides

- Formula : C₁₀H₁₂N₆OS

- Key Differences :

- Thiophen-2-ylmethyl substituent on triazole.

- Hydrazide group instead of acetamide.

- Lower solubility compared to the acetamide derivative .

Core Heterocycle Modifications

Thiazole-Based Analog ()

- Structure: 2-[(5-Amino-4-phenyl-1,3-thiazol-2-yl)thio]acetamide

- Formula : C₁₁H₁₀N₄OS₂

- Key Differences :

- Thiazole core (5-membered ring with S and N) instead of 1,2,4-triazole.

- Phenyl substituent at position 3.

- Impact : Thiazoles exhibit distinct electronic properties due to reduced ring strain and altered dipole moments. The phenyl group may enhance hydrophobic interactions but reduce solubility .

Functional Group Variations

Carboxylic Acid Derivatives ()

- Structure : 2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acids

- Key Differences :

- Carboxylic acid group instead of acetamide.

- Hydroxy(phenyl)methyl substituent on triazole.

- Impact: The carboxylic acid group increases acidity (pKa ~2-3), improving water solubility but limiting blood-brain barrier penetration.

Comparative Data Table

Research Findings and Implications

- Solubility vs. Lipophilicity : The target compound’s acetamide group and methoxy substituents balance solubility and lipophilicity, offering advantages over thiol or carboxylic acid derivatives in drug design .

- Metabolic Stability : Methoxy groups may confer better metabolic stability than ethoxy analogs, as methyl groups are less prone to oxidative metabolism .

- Biological Activity: Triazole-thioacetamide derivatives are often explored for antimicrobial and anticancer properties.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how is its structure confirmed post-synthesis?

Methodological Answer: The compound is synthesized via multi-step reactions involving heterocyclic precursors. Key steps include:

- Step 1: Formation of the pyrazole-triazole core through cyclocondensation of hydrazine derivatives with carbonyl intermediates under reflux in ethanol .

- Step 2: Thioether linkage formation between the triazole and acetamide moieties using thioglycolic acid derivatives in basic media (e.g., NaOH) at 60–80°C .

- Step 3: Purification via recrystallization or column chromatography.

Structural Confirmation:

- Elemental analysis to verify stoichiometry.

- IR spectroscopy identifies key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .

- 1H/13C NMR confirms substitution patterns and connectivity (e.g., methoxy protons at δ 3.2–3.8 ppm, pyrazole/triazole ring protons at δ 7.0–8.5 ppm) .

- LC-MS validates molecular weight and purity .

Q. What spectroscopic methods are employed to verify molecular structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=S stretch at ~650 cm⁻¹, acetamide C=O at ~1680 cm⁻¹) .

- Mass Spectrometry (LC-MS): Confirms molecular ion peaks and fragments (e.g., [M+H]⁺ at m/z corresponding to C₁₄H₂₀N₆O₃S) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

- Re-evaluate computational models: Adjust force fields or docking parameters (e.g., using Autodock Vina or Schrödinger Suite ) to better match experimental binding affinities .

- Validate target engagement: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct interactions with proteins .

- Analyze false positives: Use orthogonal assays (e.g., cellular thermal shift assays (CETSA) ) to confirm target modulation .

- Cross-reference literature: Compare with structurally analogous compounds (e.g., triazole-thioacetamide derivatives) to identify SAR trends .

Q. What strategies optimize reaction yields for synthesizing this compound under varying solvent systems?

Methodological Answer:

- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for thioether formation, while ethanol/water mixtures improve solubility of intermediates .

- Catalyst Use: Add triethylamine (5–10 mol%) to deprotonate thiol intermediates and accelerate coupling .

- Temperature Control: Maintain 70–80°C during cyclization to minimize side reactions (e.g., overoxidation).

- Yield Data Table:

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| DMF | None | 80 | 68 | 95% |

| Ethanol | Et₃N | 70 | 82 | 98% |

| DMSO/H₂O | Et₃N | 75 | 75 | 97% |

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic configuration?

Methodological Answer:

- Crystal Growth: Use slow evaporation in solvent mixtures (e.g., chloroform/methanol) to obtain single crystals .

- Data Collection: Employ SHELXL for structure refinement. Key parameters:

- Analysis: Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., triazole ring planarity, dihedral angles of methoxyethyl groups) .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies:

- Acidic Conditions (pH 1–3): Hydrolysis of the acetamide group to carboxylic acid (confirmed via HPLC at λ = 254 nm) .

- Basic Conditions (pH 10–12): Cleavage of the thioether linkage, forming triazole-thiol and acetamide fragments (monitored by TLC ) .

- Thermal Stress (60–100°C): Degradation to pyrazole derivatives via retro-Diels-Alder reactions (identified by GC-MS ) .

Q. How do structural modifications (e.g., substituent variation) alter the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP Optimization: Replace the methoxyethyl group with hydrophilic moieties (e.g., hydroxyl or carboxyl) to enhance aqueous solubility .

- Metabolic Stability: Introduce fluorine atoms at the pyrazole 3-position to block CYP450-mediated oxidation (assayed via human liver microsomes ) .

- In Silico Predictions: Use SwissADME or ADMET Predictor to model absorption and toxicity .

Q. What analytical techniques are critical for detecting trace impurities in bulk synthesis?

Methodological Answer:

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

Q. What computational tools predict binding modes of this compound with biological targets (e.g., kinases)?

Methodological Answer:

- Molecular Docking: Use AutoDock or Glide to model interactions with ATP-binding pockets (e.g., hydrogen bonds with hinge regions) .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (e.g., RMSD < 2 Å) using AMBER or GROMACS .

- Free Energy Calculations: Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.